disodium;7-[[6-[(4-acetamidophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonate
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Overview
Description
Disodium;7-[[6-[(4-acetamidophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonate is a complex organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This compound is widely used in various industries, including textiles, cosmetics, and food, due to its excellent dyeing properties and stability.
Preparation Methods
The synthesis of disodium;7-[[6-[(4-acetamidophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonate involves several steps:
Diazotization: The process begins with the diazotization of 4-aminoacetanilide. This involves treating 4-aminoacetanilide with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as 5-hydroxy-7-sulfonatonaphthalen-2-yl, in an alkaline medium to form the azo dye intermediate.
Condensation: The intermediate undergoes further condensation with separately synthesized substituted hydrazines to form the final product.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield.
Chemical Reactions Analysis
Disodium;7-[[6-[(4-acetamidophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo groups can be achieved using reducing agents like sodium dithionite, resulting in the formation of amines.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, sodium dithionite, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Disodium;7-[[6-[(4-acetamidophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonate has several scientific research applications:
Chemistry: It is used as a model compound in studies of azo dye synthesis and degradation.
Biology: The compound is used in biological staining techniques to visualize cellular components.
Medicine: Research is being conducted on its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: It is widely used in the textile industry for dyeing fabrics and in the food industry as a colorant.
Mechanism of Action
The mechanism of action of disodium;7-[[6-[(4-acetamidophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonate involves its interaction with molecular targets through its azo groups. The compound can form hydrogen bonds and π-π interactions with various substrates, leading to its strong binding affinity. In biological systems, it can interact with proteins and nucleic acids, affecting their function and stability .
Comparison with Similar Compounds
Disodium;7-[[6-[(4-acetamidophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonate can be compared with other azo dyes, such as:
Disodium 4-amino-3-[(4-nitrophenyl)azo]benzenesulfonate: This compound has similar dyeing properties but differs in its molecular structure and specific applications.
Disodium 6-[(4-acetamidophenyl)azo]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonate: This compound is structurally similar but has different substituents, leading to variations in its chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications.
Properties
Molecular Formula |
C35H25N7Na2O10S2 |
---|---|
Molecular Weight |
813.7 g/mol |
IUPAC Name |
disodium;7-[[6-[(4-acetamidophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonate |
InChI |
InChI=1S/C35H27N7O10S2.2Na/c1-19(43)36-22-7-9-24(10-8-22)40-42-32-30(54(50,51)52)18-21-16-26(12-14-28(21)34(32)45)38-35(46)37-25-11-13-27-20(15-25)17-29(53(47,48)49)31(33(27)44)41-39-23-5-3-2-4-6-23;;/h2-18,44-45H,1H3,(H,36,43)(H2,37,38,46)(H,47,48,49)(H,50,51,52);;/q;2*+1/p-2 |
InChI Key |
NLMHXPDMNXMQBY-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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